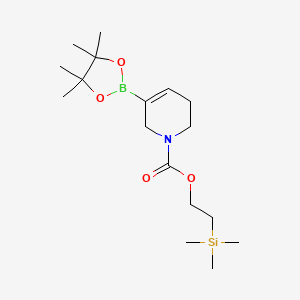
(S)-2-((Pyrrolidin-3-yloxy)methyl)pyridine dihydrochloride
Übersicht
Beschreibung
(S)-2-((Pyrrolidin-3-yloxy)methyl)pyridine dihydrochloride, also known as SR-16234, is a compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the pyridine class of organic compounds and is a selective antagonist of the α7 nicotinic acetylcholine receptor. In
Wissenschaftliche Forschungsanwendungen
(S)-2-((Pyrrolidin-3-yloxy)methyl)pyridine dihydrochloride has been studied extensively in scientific research for its potential therapeutic applications in a variety of diseases and conditions. Some of the areas of research include Alzheimer's disease, schizophrenia, and pain management. In Alzheimer's disease, this compound has been shown to improve cognitive function and reduce inflammation in animal models. In schizophrenia, the compound has been found to have antipsychotic effects and may be useful in treating negative symptoms of the disorder. In pain management, this compound has been studied for its potential to reduce chronic pain and may be a safer alternative to opioid medications.
Wirkmechanismus
(S)-2-((Pyrrolidin-3-yloxy)methyl)pyridine dihydrochloride is a selective antagonist of the α7 nicotinic acetylcholine receptor, which is involved in a variety of physiological processes including neurotransmission, inflammation, and immune system function. By blocking this receptor, this compound can modulate these processes and potentially provide therapeutic benefits in various diseases and conditions.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in animal models and in vitro studies. These effects include reducing inflammation, improving cognitive function, and modulating pain perception. The compound has also been found to have neuroprotective effects and may be useful in treating neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
(S)-2-((Pyrrolidin-3-yloxy)methyl)pyridine dihydrochloride has several advantages for use in lab experiments. It is a highly selective compound that targets a specific receptor, which can help to minimize off-target effects and improve the accuracy of experiments. Additionally, the compound is water-soluble and can be easily administered to animals or used in in vitro studies. However, there are also some limitations to using this compound in lab experiments. The compound has a relatively short half-life, which can make it difficult to maintain consistent levels in the body over time. Additionally, the compound may have different effects in different animal models or in humans, which can make it challenging to extrapolate results to clinical settings.
Zukünftige Richtungen
There are several potential future directions for research on (S)-2-((Pyrrolidin-3-yloxy)methyl)pyridine dihydrochloride. One area of interest is in developing new formulations or delivery methods that can improve the compound's bioavailability and increase its efficacy. Additionally, further studies are needed to determine the optimal dosing and administration strategies for this compound in different diseases and conditions. Finally, more research is needed to fully understand the mechanisms of action of this compound and its potential interactions with other drugs or compounds. Overall, this compound shows promise as a potential therapeutic agent in a variety of diseases and conditions, and further research is needed to fully explore its potential.
Eigenschaften
IUPAC Name |
2-[[(3S)-pyrrolidin-3-yl]oxymethyl]pyridine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.2ClH/c1-2-5-12-9(3-1)8-13-10-4-6-11-7-10;;/h1-3,5,10-11H,4,6-8H2;2*1H/t10-;;/m0../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTKNDTZEASADO-XRIOVQLTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OCC2=CC=CC=N2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1OCC2=CC=CC=N2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![8-Methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3326097.png)


![(11bR)-4-Hydroxy-2,6-di(naphthalen-1-yl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B3326128.png)



![(4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-yl)methanamine](/img/structure/B3326170.png)